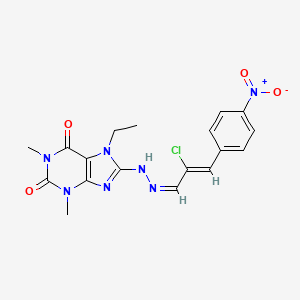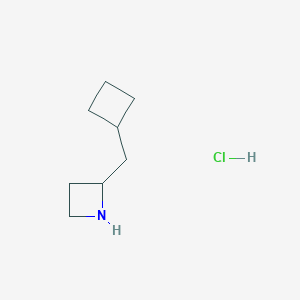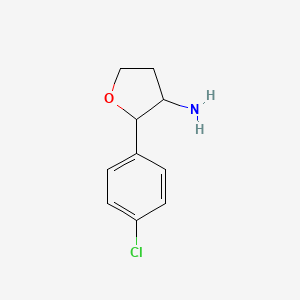
AKOS001632993
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a complex molecular structure, composed of an ethyl group attached to a purine core, and a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene hydrazinyl side chain
Applications De Recherche Scientifique
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione has numerous applications across multiple fields:
Chemistry: : Acts as a precursor for synthesizing novel heterocyclic compounds.
Biology: : Used in biochemical assays to study enzyme interactions and protein binding.
Medicine: : Potential therapeutic agent due to its bioactive properties, including antimicrobial and anticancer activity.
Industry: : Serves as a dye precursor, corrosion inhibitor, and component in polymer production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the ethyl and hydrazinyl groups under controlled conditions. Key steps include:
Synthesis of the purine core: : Starting with basic purine derivatives, functional groups are introduced using halogenation, alkylation, and nitration reactions.
Formation of the hydrazinyl side chain: : This involves the reaction of the nitrophenyl derivative with hydrazine in the presence of a base, followed by condensation with the purine intermediate.
Industrial Production Methods: Industrial-scale synthesis mirrors the laboratory method but emphasizes cost efficiency, yield optimization, and safety. Scaling up involves using larger reactors, optimizing reaction times, and ensuring thorough purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione participates in various types of chemical reactions:
Oxidation: : Can undergo oxidation to form higher valence states, especially in the presence of strong oxidizers.
Reduction: : The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Lithium aluminum hydride, palladium on carbon (Pd-C) with hydrogen gas.
Substitution: : Nucleophiles like primary amines or thiols under basic or acidic conditions.
Oxidation products: : Derivatives with increased valence states, leading to potential hydroxylated compounds.
Reduction products: : Compounds with reduced nitro groups to amines.
Substitution products: : New derivatives replacing the chloro group with various nucleophiles.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological molecules, including:
Molecular targets: : Enzymes, receptors, and nucleic acids.
Pathways involved: : Inhibition of specific enzymes, modulation of signal transduction pathways, and alteration of genetic expression.
Comparaison Avec Des Composés Similaires
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione can be compared to other compounds with similar structures:
Similar compounds: : 1,3-dimethylxanthine derivatives, nitrophenyl hydrazone analogs.
Uniqueness: : The combination of a purine core with the chloro-nitrophenyl side chain makes it unique, offering distinct chemical properties and biological activities.
While these comparisons highlight the distinct chemical and biological interactions of the compound, its specific configuration and resulting functionalities contribute to its uniqueness and wide range of applications.
Propriétés
IUPAC Name |
8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O4/c1-4-25-14-15(23(2)18(28)24(3)16(14)27)21-17(25)22-20-10-12(19)9-11-5-7-13(8-6-11)26(29)30/h5-10H,4H2,1-3H3,(H,21,22)/b12-9-,20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZWXZPDRSTDCY-HKXUYCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\Cl)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552553.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)



![2-(furan-2-amido)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2552568.png)
![N'-(2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2552569.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552570.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2552573.png)
